N-Ethyl-2-iodoaniline;hydrochloride
Description
Significance as a Halogenated Aniline (B41778) Derivative
Halogenated anilines are a critical class of compounds in organic synthesis, primarily due to the versatile reactivity of the carbon-halogen bond. Current time information in Bangalore, IN. The presence of an iodine atom, as in N-Ethyl-2-iodoaniline, is particularly significant. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it highly susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions. This reactivity is fundamental to the construction of carbon-carbon and carbon-heteroatom bonds, which are pivotal steps in the synthesis of pharmaceuticals, agrochemicals, and functional materials. ub.edursc.org
The ethylamino group in N-Ethyl-2-iodoaniline further modulates the electronic properties of the aromatic ring and provides a site for further functionalization. This combination of a reactive iodine and a nucleophilic nitrogen center within the same molecule allows for a diverse range of synthetic manipulations.
Strategic Position as a Building Block in Complex Chemical Syntheses
The strategic importance of N-Ethyl-2-iodoaniline hydrochloride lies in its utility as a precursor for the construction of various heterocyclic systems, which are prevalent in biologically active compounds. The ortho-disubstituted pattern of the aniline ring is particularly well-suited for intramolecular cyclization reactions, leading to the formation of five- and six-membered rings.
A notable application of N-Ethyl-2-iodoaniline is in the synthesis of substituted indoles, a core structure in many pharmaceuticals and natural products. For instance, it has been utilized as a starting material in the palladium-catalyzed annulation with 1-alkynylphosphine sulfides to produce complex indolylphosphines, such as 2-(diphenylphosphinothioyl)-1-ethyl-3-phenylindole. lookchem.com This reaction highlights the capability of N-Ethyl-2-iodoaniline to participate in sophisticated, multi-component reactions to build intricate molecular frameworks. lookchem.com
Furthermore, N-alkyl-2-iodoanilines, a class to which N-Ethyl-2-iodoaniline belongs, are known to be effective substrates in various palladium-catalyzed reactions. These include the Larock indole (B1671886) synthesis, Sonogashira coupling, and Heck reactions, which are powerful tools for creating molecular diversity. ub.edunih.gov The N-ethyl group can influence the solubility, reactivity, and ultimately the biological activity of the final products.
Overview of Contemporary Research Trajectories Pertaining to N-Ethyl-2-iodoaniline;hydrochloride
While dedicated research focusing solely on N-Ethyl-2-iodoaniline hydrochloride is not extensive, current research trends involving structurally related compounds suggest potential future directions. The development of novel transition metal-catalyzed reactions remains a major focus in organic synthesis, and N-alkyl-2-iodoanilines are valuable probes for exploring the scope and mechanism of new catalytic systems. nih.gov
A significant area of contemporary research is the synthesis of chiral ligands and catalysts for asymmetric synthesis. Chiral iodoanilines have been employed as precursors for catalysts used in the α-functionalization of ketones. The N-ethyl group in N-Ethyl-2-iodoaniline could be incorporated into chiral ligands, potentially influencing the stereochemical outcome of catalytic transformations.
In medicinal chemistry, the indole scaffold and other heterocycles derived from halogenated anilines are continuously explored for their therapeutic potential. nih.gov Research into new derivatives of existing drugs or novel bioactive molecules often involves the use of versatile building blocks like N-Ethyl-2-iodoaniline to generate libraries of compounds for screening. The development of more efficient and sustainable synthetic methods, such as those performed in greener solvents like water or polyethylene (B3416737) glycol (PEG), is another active research area where halogenated anilines serve as important substrates. mdpi.com
Physicochemical Properties of N-Ethyl-2-iodoaniline and its Hydrochloride Salt
| Property | Value | Source |
| N-Ethyl-2-iodoaniline | ||
| Molecular Formula | C8H10IN | kyoto-u.ac.jp |
| Molecular Weight | 247.08 g/mol | kyoto-u.ac.jp |
| Appearance | - | - |
| 1H NMR (CDCl3) | δ 1.32 (t, J = 7.0 Hz, 3H), 3.20 (dq, J = 5.5, 7.0 Hz, 2H), 4.06 (br, 1H), 6.44 (ddd, J = 8.0, 7.0, 1.5 Hz, 1H), 6.64 (dd, J = 8.0, 1.5 Hz, 1H), 7.18 (ddd, J = 8.0, 7.0, 1.5 Hz, 1H), 7.69 (dd, J = 8.0, 1.5 Hz, 1H) | kyoto-u.ac.jp |
| IR (neat) | 3391, 3066, 2968, 2872, 1590, 1507, 1450, 1317, 1164, 1004, 741 cm–1 | kyoto-u.ac.jp |
| N-Ethyl-2-iodoaniline hydrochloride | ||
| Molecular Formula | C8H11ClIN | sigmaaldrich.com |
| Molecular Weight | 283.54 g/mol | sigmaaldrich.com |
| CAS Number | 2416231-71-3 | echemi.com |
Properties
IUPAC Name |
N-ethyl-2-iodoaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN.ClH/c1-2-10-8-6-4-3-5-7(8)9;/h3-6,10H,2H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUZHEPDQKPJES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1I.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Ethyl 2 Iodoaniline;hydrochloride
Established Synthetic Pathways to N-Ethyl-2-iodoaniline
The formation of N-Ethyl-2-iodoaniline can be achieved through several established synthetic routes. These pathways primarily include multi-step sequences that build the molecule by modifying a functionalized benzene (B151609) ring, and more direct methods involving the introduction of an iodine atom onto a pre-existing N-ethylaniline scaffold.
Multi-Step Approaches via Nitroanilines (e.g., Iodination of N-Ethyl-2-nitroaniline followed by Reduction)
A robust and common strategy for synthesizing substituted anilines involves the reduction of a corresponding nitroarene. For N-Ethyl-2-iodoaniline, a logical multi-step approach begins with a nitro-substituted precursor. One such pathway involves the N-alkylation of 2-nitroaniline (B44862), followed by the chemical reduction of the nitro group.
The first step is the synthesis of N-ethyl-2-nitroaniline. This is typically achieved by reacting 2-nitroaniline with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base to neutralize the acidic proton of the amine. Iridium and Ruthenium complexes have also been shown to catalyze the N-alkylation of anilines, including 2-nitroaniline, using alcohols as the alkylating agents. For instance, N-benzyl-2-nitroaniline has been synthesized with a 64% yield using a nitrile-substituted NHC–Ir(III) catalyst with benzyl (B1604629) alcohol. nih.govacs.org
The subsequent and critical step is the reduction of the nitro group in N-ethyl-2-nitroaniline to the corresponding amine. This transformation is a cornerstone of industrial and laboratory organic synthesis. A variety of reducing agents and conditions can be employed, each with its own advantages regarding selectivity, yield, and functional group tolerance. Common methods include:
Catalytic Hydrogenation: This method uses hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. It is often clean and high-yielding.
Metal-Acid Systems: A classic and cost-effective method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium like hydrochloric acid or acetic acid. frontiersin.org
Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can serve as the hydrogen source in the presence of a catalyst (e.g., Pd/C), avoiding the need for high-pressure hydrogenation equipment.
The general sequence for the reduction of a nitroarene proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final aniline (B41778). frontiersin.org The choice of reagent is crucial to avoid side reactions and ensure the integrity of other functional groups in the molecule.
Direct Halogenation Protocols (e.g., Iodination of N-Ethyl-2-aniline, Electrophilic Substitution)
Direct iodination of N-ethylaniline presents a more atom-economical route to the target compound. This method falls under the category of electrophilic aromatic substitution. The N-ethylamino group (-NHEt) is a potent activating group and an ortho, para-director. Consequently, the reaction can yield a mixture of 2-iodo (ortho) and 4-iodo (para) isomers. Controlling the regioselectivity to favor the desired 2-iodo product is the primary challenge of this approach.
N-Iodosuccinimide (NIS) is a widely used reagent for the electrophilic iodination of activated aromatic compounds, including anilines. researchgate.netcommonorganicchemistry.com The regiochemical outcome of the iodination of anilines with NIS has been shown to be remarkably dependent on the reaction solvent. thieme-connect.comsemanticscholar.org
In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), the reaction overwhelmingly favors the formation of the para-iodinated product, often with greater than 99% regioselectivity. thieme-connect.com
Conversely, switching to nonpolar solvents such as benzene, particularly in the presence of acetic acid, can dramatically shift the selectivity to favor the ortho-isomer. thieme-connect.com This switch provides a powerful tool for directing the iodination to the desired 2-position of N-ethylaniline.
The mechanism is believed to involve the formation of a more reactive electrophilic iodine species, which is influenced by the solvent environment and any acid catalysts present. researchgate.net Iron(III) catalysis has also been shown to activate NIS for highly regioselective iodinations. acs.org The final step in the synthesis is the conversion of the N-ethyl-2-iodoaniline free base into its hydrochloride salt, which is typically achieved by treating a solution of the aniline in an organic solvent (like diethyl ether or ethanol) with hydrogen chloride gas or a solution of HCl in a suitable solvent.
Optimization of Reaction Conditions for Enhanced Yield and Purity of N-Ethyl-2-iodoaniline
Achieving high yield and purity in the synthesis of N-Ethyl-2-iodoaniline requires careful optimization of reaction conditions. Key variables include the choice of solvent, temperature, catalysts, and the stoichiometry of the reagents.
Influence of Solvent Systems, Temperature Gradients, and Pressure
The choice of solvent is paramount, especially in direct iodination protocols where it can control the regioselectivity. As demonstrated in studies using N-Iodosuccinimide (NIS), solvent polarity is a key determinant of the ortho/para product ratio. thieme-connect.com
| Solvent System | Predominant Isomer | Regioselectivity (ortho:para) | Reference |
| DMSO | para-iodoaniline | Can exceed 1:99 | thieme-connect.com |
| Benzene / Acetic Acid | ortho-iodoaniline | Can be inverted to favor ortho | thieme-connect.comsemanticscholar.org |
Table 1: Influence of Solvent on the Regioselectivity of Aniline Iodination with NIS.
Temperature also plays a critical role. In direct iodination, lower temperatures can enhance selectivity. For multi-step syntheses involving the reduction of nitroarenes, temperature must be controlled to prevent side reactions. For instance, in catalytic hydrogenations, excessive temperature can sometimes lead to over-reduction or dehalogenation. Pressure is primarily a factor in catalytic hydrogenations where it influences the rate and completeness of the reaction.
Role of Catalysts, Stoichiometry, and Reagent Selection
The selection of catalysts and reagents is fundamental to the success of the synthesis. In direct iodination, while NIS is effective, its electrophilicity can be enhanced by additives.
| Reagent/Catalyst System | Substrate Type | Effect | Reference |
| NIS / Trifluoroacetic Acid (TFA) | Activated Aromatics | Catalyzes iodination | researchgate.net |
| NIS / Iron(III) Triflimide | Activated Arenes | Rapid, highly regioselective iodination | acs.org |
| I₂ / Silver Salts (e.g., Ag₂SO₄) | Anilines | Activates I₂ and influences regioselectivity | uky.edunih.gov |
| Pyridinium (B92312) Iodochloride | Anilines | Efficient, ecofriendly iodinating agent |
Table 2: Selected Reagent and Catalyst Systems for Aromatic Iodination.
Stoichiometry must be carefully controlled. In iodination reactions, using a slight excess of the iodinating agent (e.g., 1.1 to 1.5 equivalents of NIS) can help drive the reaction to completion. However, a large excess can lead to the formation of di-iodinated byproducts. In reduction steps, the amount of reducing agent must be sufficient to fully convert the nitro group without causing unwanted side reactions.
Kinetic and Thermodynamic Considerations in Process Efficiency
The principles of kinetic and thermodynamic control are particularly relevant to the direct iodination of N-ethylaniline, where two positional isomers (ortho and para) can be formed. wikipedia.orglibretexts.org
Kinetic Control: The product that is formed fastest is known as the kinetic product. This pathway has a lower activation energy. Reactions run at lower temperatures are often under kinetic control because there is not enough energy to overcome the activation barrier for the reverse reaction, making the product formation essentially irreversible. thecatalyst.orglibretexts.org
Thermodynamic Control: The most stable product is the thermodynamic product. This pathway is favored under conditions that allow for equilibrium to be established, typically at higher temperatures where the initial products have enough energy to revert to the intermediate and then form the more stable product. thecatalyst.orglibretexts.org
In the case of aniline iodination, the para position is sterically less hindered, which often leads to it being the kinetic product (faster formation). However, the relative stability of the ortho and para products and their respective transition states can be influenced by solvent effects and hydrogen bonding, which explains the observed switch in regioselectivity. The use of nonpolar solvents might stabilize the transition state leading to the ortho product, making it the kinetically favored product under those specific conditions. thieme-connect.com A kinetic study of the iodination of various anilines with pyridinium iodochloride found that the reaction is accelerated by electron-donating groups, consistent with an electrophilic aromatic substitution mechanism.
Green Chemistry Approaches in the Synthesis of N-Ethyl-2-iodoaniline
The principles of green chemistry are increasingly being applied to the synthesis of aromatic amines and their derivatives to mitigate environmental impact and enhance process safety and efficiency. For a target compound like N-Ethyl-2-iodoaniline, this involves developing methodologies that reduce waste, avoid hazardous substances, and utilize renewable resources. The focus lies on creating environmentally benign reaction protocols, employing sustainable catalytic systems, and implementing green solvents.
Development of Environmentally Benign Reaction Protocols
One environmentally benign strategy is the use of primary amines as alkylating agents, which offers high atom economy as ammonia (B1221849) is the only theoretical byproduct. organic-chemistry.org Microwave-assisted synthesis represents another significant advance, as it can dramatically reduce reaction times and energy input compared to conventional heating methods. nih.govsemanticscholar.org Reports on the synthesis of anilines from aryl halides have demonstrated high yields in short durations under microwave irradiation, often eliminating the need for organic solvents and metal catalysts. nih.govsemanticscholar.org
Furthermore, catalyst-free methods for N-alkylation reactions have been developed, which simplify reaction procedures and purification processes, thereby reducing waste. For instance, the diallylation of anilines has been successfully achieved without any catalyst in an aqueous alcohol solution. researchgate.net Similarly, a transition-metal-free and base-free method for the decarboxylative iodination of anthranilic acids presents a greener route to the 2-iodoaniline (B362364) core structure. rsc.org These protocols, which avoid harsh conditions and toxic reagents, are central to developing a truly green synthesis for N-Ethyl-2-iodoaniline. nih.gov
Table 1: Comparison of Synthetic Protocols for Aniline Derivatization
| Methodology | Key Green Advantage | Typical Conditions | Applicability to N-Ethyl-2-iodoaniline Synthesis | Reference |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction time and energy consumption; potential for solvent-free conditions. | Aqueous media, 130–140°C, 5–20 min. | Applicable for the N-ethylation step, potentially reducing energy costs and process time. | nih.govsemanticscholar.org |
| Catalyst-Free N-Alkylation | Eliminates catalyst-related costs, toxicity, and waste; simplifies purification. | Aqueous alcohol, K2CO3, room temperature to reflux. | A potential pathway for the ethylation of 2-iodoaniline, avoiding metal contaminants. | researchgate.net |
| Metal-Free Decarboxylative Iodination | Avoids transition metal catalysts for the iodination step. | I2/KI, CH3CN, 180°C. | Provides a green route to the 2-iodoaniline intermediate from anthranilic acid. | rsc.org |
| N-Alkylation with Primary Amines | High atom economy with ammonia as the sole byproduct. | Pd/C catalyst, microwave heating. | Could be adapted using ethylamine (B1201723) for the N-ethylation step, minimizing waste streams. | organic-chemistry.org |
Utilization of Sustainable Catalytic Systems (e.g., Recyclable Catalysts, Metal-Free Approaches)
Sustainable catalysis is a cornerstone of green chemistry, focusing on catalysts that are efficient, selective, and reusable. For the synthesis of N-Ethyl-2-iodoaniline, this involves moving away from single-use homogeneous catalysts towards heterogeneous systems or eliminating the need for metal catalysts altogether.
Recyclable Catalysts: Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste and cost. Palladium on charcoal (Pd/C) has been effectively used as a reusable catalyst for the N-alkylation of anilines. organic-chemistry.org Studies have shown that Pd/C can be successfully recycled multiple times without a significant loss of activity, particularly when used in suitable solvents like THF. organic-chemistry.org Other recyclable heterogeneous systems include rhodium on carbon (Rh/C) for oxidative coupling reactions of anilines and cobalt supported on a metal-organic framework (MOF) for the N-alkylation of aniline with alcohols. acs.orgrsc.org These catalysts offer excellent selectivity and yields while leveraging the benefits of easy recovery and reuse. rsc.org
Table 2: Examples of Recyclable Catalysts in Aniline N-Alkylation
| Catalyst | Reaction Type | Key Features | Reusability | Reference |
|---|---|---|---|---|
| Palladium on charcoal (Pd/C) | N-alkylation with primary amines or aldehydes. | High atom economy, efficient under microwave heating. | Successfully recycled up to three times. | organic-chemistry.org |
| Rhodium on carbon (Rh/C) | Oxidative homocoupling of anilines. | Commercially available, uses O2 as the sole oxidant. | Demonstrated recyclability. | acs.org |
| Cobalt-based MOF (UiO-67) | N-alkylation of aniline with benzyl alcohol. | Excellent selectivity and yields, produces water as the only byproduct. | Heterogeneous nature allows for recovery. | rsc.org |
Metal-Free Approaches: Developing synthetic routes that avoid transition metals entirely is a primary goal of green chemistry. Metal-free protocols eliminate concerns about metal contamination in the final product and the environmental impact of metal waste. As previously mentioned, a transition-metal-free protocol for the synthesis of 2-iodoanilines via decarboxylative iodination has been reported. rsc.org For the subsequent N-alkylation step, catalyst-free methods in aqueous media provide a viable green alternative. researchgate.netsemanticscholar.org These approaches often rely on microwave irradiation or the inherent reactivity of the substrates under specific solvent conditions to drive the reaction forward, offering a simpler and cleaner synthetic pathway. nih.govsemanticscholar.org
Implementation of Green Solvents (e.g., Aqueous Media, Poly(ethylene glycol) (PEG))
The choice of solvent is critical in green synthesis, as solvents often constitute the largest portion of waste in chemical processes. ewadirect.com Green solvents are characterized by low toxicity, non-flammability, biodegradability, and recyclability. researchgate.net
Aqueous Media: Water is considered an ideal green solvent due to its abundance, non-toxicity, and non-flammability. mdpi.com The N-alkylation of amines using alkyl halides has been efficiently performed in water, often facilitated by microwave irradiation, which circumvents the issue of low solubility for many organic compounds. researchgate.netsemanticscholar.org The use of aqueous alcohol solutions has also proven effective for the reductive N-alkylation of anilines, providing excellent yields under mild conditions. These aqueous systems not only reduce the reliance on volatile organic compounds (VOCs) but can also enhance reaction rates and selectivity.
Poly(ethylene glycol) (PEG): Poly(ethylene glycol) (PEG) has emerged as a promising green solvent alternative. It is non-toxic, biodegradable, inexpensive, and recyclable. PEG has been successfully used as a reaction medium for the N-formylation of anilines with formic acid at room temperature, requiring no additional solvent or catalyst. researchgate.net The ability of PEG to dissolve a range of organic compounds and its thermal stability make it a versatile solvent for various transformations. Its potential application in the N-ethylation of 2-iodoaniline could offer a greener process with simplified product isolation, as PEG is typically soluble in water while many organic products are not.
Chemical Reactivity and Mechanistic Investigations of N Ethyl 2 Iodoaniline
Palladium-Catalyzed Cross-Coupling Reactions Involving N-Ethyl-2-iodoaniline
The carbon-iodine bond in N-ethyl-2-iodoaniline is susceptible to oxidative addition to a low-valent palladium center, initiating catalytic cycles that form the basis of several powerful bond-forming reactions. The electron-donating nature of the ethylamino group can influence the reactivity of the aryl iodide, making the C-I bond electron-rich and thus facilitating its cleavage during the oxidative addition step. nih.gov
The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, coupling aryl halides with alkenes. wikipedia.org For N-ethyl-2-iodoaniline, this reaction provides a direct route to N-ethyl-2-alkenylanilines, which are precursors to various heterocyclic systems, such as indoles. ub.edu The reaction is catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide produced during the cycle. iitk.ac.in
The catalytic cycle of the Heck reaction involving N-ethyl-2-iodoaniline is generally accepted to proceed through a sequence of well-defined organometallic intermediates. wikipedia.orglibretexts.org
Oxidative Addition : The cycle begins with the oxidative addition of N-ethyl-2-iodoaniline to a coordinatively unsaturated Palladium(0) species, often generated in situ from a Pd(II) precatalyst like Palladium(II) acetate. wikipedia.org This step forms a square planar Aryl-Palladium(II)-Iodo complex. This is typically the rate-determining step for aryl iodides.
Olefin Coordination and Insertion : The alkene coupling partner coordinates to the Pd(II) complex. This is followed by a syn-migratory insertion of the alkene into the Palladium-Carbon bond. wikipedia.org This step forms a new alkyl-palladium(II) intermediate and establishes the new carbon-carbon bond. The regioselectivity of this insertion is primarily governed by sterics, with the aryl group adding to the less substituted carbon of the alkene double bond. acs.org
β-Hydride Elimination : For the catalytic cycle to turn over, the palladium species must be eliminated. This occurs via a syn-β-hydride elimination, where a hydrogen atom from the carbon adjacent to the palladium-bearing carbon is transferred to the metal. liverpool.ac.uk This step forms a Palladium-Hydride complex and releases the substituted alkenylaniline product. The geometry of the product is typically trans due to the stereochemical requirements of this step.
Reductive Elimination : The final step involves the reductive elimination of hydriodic acid (HI) from the Palladium-Hydride complex, which is neutralized by the base present in the reaction mixture. This regenerates the active Pd(0) catalyst, allowing it to enter a new cycle. libretexts.org
The key intermediates in this process are the Pd(0) catalyst, the Aryl-Pd(II) complex, the alkene-coordinated Pd(II) complex, and the post-insertion alkyl-Pd(II) species.
The Heck reaction of N-ethyl-2-iodoaniline is versatile, accommodating a range of olefinic partners. iitk.ac.in However, the reaction's success and efficiency can be influenced by the electronic and steric properties of the alkene.
Generally, electron-deficient alkenes, such as acrylates, styrenes, and acrylonitrile, are excellent substrates, often providing high yields of the trans isomer. uwindsor.ca Electron-neutral and electron-rich alkenes can be more challenging to couple and may require modified reaction conditions, such as the use of specific ligands or additives, to achieve good results. iitk.ac.in Intramolecular versions of the Heck reaction are also highly effective and can be used to construct complex ring systems. libretexts.orgnih.gov
A significant limitation is that alkenes containing β-hydrogens on sp³ carbons can lead to isomerization side reactions. libretexts.org Furthermore, highly sterically hindered alkenes may react slowly or not at all.
Table 1: Representative Olefinic Coupling Partners for the Heck Reaction
| Olefinic Partner | Product Type | Typical Reaction Conditions | Notes |
|---|---|---|---|
| Styrene | Substituted Stilbene | Pd(OAc)₂, PPh₃, Et₃N, DMF, 80-100 °C | Generally high-yielding, produces the E-isomer. |
| Ethyl Acrylate (B77674) | Substituted Cinnamate | Pd(OAc)₂, P(o-tol)₃, K₂CO₃, DMA, 100-120 °C | Electron-deficient alkene, highly reactive. |
| Acrylonitrile | Substituted Cinnamonitrile | PdCl₂(PPh₃)₂, Et₃N, Acetonitrile, 80 °C | Good substrate for forming α,β-unsaturated nitriles. |
| 1-Octene | Internal Alkene | Pd(OAc)₂, ligandless, n-Bu₄NBr, NaHCO₃, DMF, 100 °C | Can lead to mixtures of regioisomers. |
| Cyclohexene | Allylic Aniline (B41778) | Pd(OAc)₂, Ag₂CO₃, Benzene (B151609), Reflux | Cyclic alkenes can be challenging; β-hydride elimination can occur from the ring. |
The Suzuki-Miyaura coupling is an exceptionally versatile and widely used method for constructing C(sp²)-C(sp²) bonds, particularly for synthesizing biaryl compounds. mdpi.com The reaction couples an organoboron reagent, typically a boronic acid or its ester, with an organohalide. For N-ethyl-2-iodoaniline, this reaction provides a powerful tool for synthesizing N-ethyl-2-aryl anilines, which are precursors to carbazoles and other medicinally relevant scaffolds. nih.gov
Similar to the Heck reaction, the Suzuki-Miyaura coupling operates via a Pd(0)/Pd(II) catalytic cycle. yonedalabs.com
Oxidative Addition : The reaction initiates with the oxidative addition of N-ethyl-2-iodoaniline to a Pd(0) catalyst, yielding an Aryl-Pd(II)-Iodo intermediate. yonedalabs.com This step is generally fast for aryl iodides.
Transmetalation : This is the key step that distinguishes the Suzuki coupling. The organoboronic acid is first activated by a base (e.g., K₂CO₃, CsF) to form a more nucleophilic borate (B1201080) species (-[B(OH)₃R]⁻). organic-chemistry.org This borate then transfers its organic group (the aryl or vinyl moiety) to the Pd(II) center, displacing the iodide ligand. This process is known as transmetalation and results in a Di-organo-Pd(II) complex. Recent studies suggest this can occur through an anion-exchange-first mechanism. pku.edu.cn
The efficiency of the transmetalation step is crucial for a successful Suzuki coupling and is highly dependent on the choice of base, solvent, and ligands on the palladium catalyst.
A major advantage of the Suzuki-Miyaura coupling is its broad substrate scope and high functional group tolerance. mdpi.com N-Ethyl-2-iodoaniline can be coupled with a wide array of aryl, heteroaryl, and vinyl boronic acids and their corresponding esters (e.g., pinacol (B44631) esters, MIDA esters, or trifluoroborates). mdpi.comnih.gov
The reaction tolerates both electron-donating and electron-withdrawing substituents on the boronic acid partner. nih.gov Sterically hindered boronic acids, such as those with ortho substituents, can also be coupled effectively, often with the use of bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) that promote the reductive elimination step. nih.gov The use of boronate esters can improve stability and handling compared to boronic acids. yonedalabs.com
Table 2: Versatility of N-Ethyl-2-iodoaniline with Boronic Acid Derivatives
| Boronic Acid/Ester | Product Type | Typical Reaction Conditions | Notes |
|---|---|---|---|
| Phenylboronic Acid | N-Ethyl-2-phenylaniline | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C | The fundamental Suzuki coupling partner. |
| 4-Methoxyphenylboronic Acid | Biaryl with EDG | Pd(OAc)₂, SPhos, K₃PO₄, Dioxane, 100 °C | Electron-donating groups (EDG) are well-tolerated. |
| 4-Trifluoromethylphenylboronic Acid | Biaryl with EWG | PdCl₂(dppf), K₂CO₃, DME/H₂O, 80 °C | Electron-withdrawing groups (EWG) are also effective coupling partners. |
| 2-Thiopheneboronic Acid | Heteroaryl-Aryl Compound | Pd₂(dba)₃, XPhos, CsF, THF, 70 °C | Heteroaromatic boronic acids are excellent substrates. |
| Vinylboronic Acid Pinacol Ester | Aryl-Alkene Compound | Pd(PPh₃)₄, NaOH, THF/H₂O, 65 °C | Allows for the synthesis of styrenyl derivatives. |
Sonogashira Coupling: Generation of Alkynylated Anilines
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orggold-chemistry.orgresearchgate.net This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has been widely employed in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.orggold-chemistry.org In the context of N-Ethyl-2-iodoaniline, the Sonogashira coupling provides a direct route to 2-alkynyl-N-ethylanilines, which are valuable intermediates for the synthesis of heterocyclic compounds such as indoles. mdpi.com
The efficiency and selectivity of the Sonogashira coupling are highly dependent on the nature of the ligands coordinated to the palladium catalyst. libretexts.org Bulky and electron-rich phosphine ligands are often employed to enhance the catalytic activity, allowing reactions to proceed under milder conditions. libretexts.org For instance, the use of bulky phosphine ligands can facilitate the coupling of aryl iodides at room temperature. libretexts.org N-Heterocyclic carbenes (NHCs) have also emerged as effective ligands, in some cases replacing traditional phosphines due to their strong σ-donating ability. libretexts.org
In copper-free Sonogashira reactions, the choice of ligand is even more critical to stabilize the palladium(0) species and facilitate the catalytic cycle. researchgate.net Various nitrogen-based ligands, such as pyridines and pyrimidines, have been shown to form stable and active palladium complexes for the copper-free coupling of aryl iodides. wikipedia.org The development of recyclable polymeric and dendritic phosphine ligands has also been explored to improve the sustainability of the process, though issues with catalyst deactivation upon reuse have been noted. wikipedia.org
Table 1: Representative Ligands in Sonogashira Coupling
| Ligand Type | Example Ligand | Key Features |
| Phosphine | Triphenylphosphine (PPh₃) | Commonly used, provides good stability to the Pd catalyst. |
| Bulky Phosphine | Tri(tert-butyl)phosphine (P(t-Bu)₃) | Bulky and electron-rich, enhances reaction rates. libretexts.org |
| N-Heterocyclic Carbene (NHC) | IMes, SIMes | Strong σ-donors, can be more effective than phosphines. libretexts.org |
| Nitrogen-based | Dipyridyl, Dipyrimidyl | Form stable complexes for copper-free couplings. wikipedia.org |
A significant advantage of the Sonogashira coupling is the retention of stereochemistry of the starting materials in the final product. libretexts.org The reaction does not generate new stereocenters during the formation of the C(sp²)-C(sp) bond. This is particularly relevant when coupling with vinyl halides, where the configuration of the double bond is preserved in the resulting enyne. While N-Ethyl-2-iodoaniline itself is achiral, the stereochemical integrity of the alkyne coupling partner is maintained throughout the reaction.
Carbonylative Coupling Reactions: Synthesis of Carboxamides and Ketoamides
Carbonylative coupling reactions involve the insertion of carbon monoxide (CO) into a carbon-metal bond, providing a powerful tool for the synthesis of carbonyl-containing compounds. N-Ethyl-2-iodoaniline serves as a suitable substrate for such transformations, leading to the formation of carboxamides and α-ketoamides, which are important structural motifs in medicinal chemistry.
Palladium-catalyzed aminocarbonylation of aryl iodides, including 2-iodoaniline (B362364) derivatives, with various amines in the presence of carbon monoxide is a well-established method for synthesizing amides. rsc.orgnih.govresearchgate.net The reaction typically proceeds under mild conditions and shows good functional group tolerance. researchgate.netresearchgate.net Studies have shown that the choice of ligand and reaction conditions can influence the chemoselectivity of the process, particularly when using bifunctional nucleophiles. nih.gov For instance, the use of the XantPhos ligand has been shown to be highly effective in promoting the formation of carboxamides with high conversion and selectivity. researchgate.net
A fascinating aspect of carbonylative coupling is the possibility of single or double insertion of carbon monoxide. While single CO insertion leads to carboxamides, double CO insertion results in the formation of α-ketoamides. researchgate.net Research has shown that for substrates like 2-iodoaniline derivatives, the reaction can be tuned to favor one product over the other. researchgate.netmdpi.com
The formation of α-ketoamides is often favored at higher carbon monoxide pressures. researchgate.netmdpi.com In the case of 2-iodoaniline derivatives, aminocarbonylation with various primary and secondary amines, including amino acid esters, can yield 2-ketocarboxamides as the major products through a formal double carbon monoxide insertion. researchgate.netmdpi.com This transformation provides a direct route to valuable α-ketoamide structures. The mechanism is thought to involve the formation of an acylpalladium intermediate, which can then undergo a second CO insertion before reductive elimination with the amine.
Table 2: Influence of CO Pressure on Product Selectivity in Carbonylation of 2-Iodoaniline Derivatives
| CO Pressure | Predominant Product | Insertion Type | Reference |
| 1 bar | N-alkyl/aryl-carboxamides | Single CO Insertion | mdpi.com |
| 40 bar | 2-Ketocarboxamides | Double CO Insertion | mdpi.com |
Intramolecular Cyclization Reactions Directed by the N-Ethyl-2-iodoaniline Scaffold
The strategic placement of the iodo and N-ethyl groups on the aniline ring makes N-Ethyl-2-iodoaniline and its derivatives ideal precursors for intramolecular cyclization reactions to construct heterocyclic systems, most notably indoles. mdpi.comencyclopedia.pub These reactions often proceed via a palladium-catalyzed cascade process.
A common strategy involves an initial intermolecular coupling, such as a Sonogashira or Heck reaction, to introduce a suitable tether, followed by an intramolecular cyclization. mdpi.comnih.gov For example, the Sonogashira coupling of a 2-iodoaniline derivative with a terminal alkyne generates a 2-alkynylaniline intermediate. mdpi.com This intermediate can then undergo an intramolecular C-N bond formation, often catalyzed by the same palladium system, to afford the corresponding indole (B1671886) derivative. mdpi.com This one-pot, sequential approach is highly efficient for the synthesis of substituted indoles. mdpi.com Similarly, intramolecular Heck reactions of N-allyl-2-iodoaniline derivatives can lead to the formation of fused tricyclic indole skeletons. encyclopedia.pub
The Larock indole synthesis is a prominent example of a palladium-catalyzed annulation of a 2-iodoaniline with an alkyne to form an indole. researchgate.net This reaction has been extended to intramolecular versions, where an alkyne tethered to the aniline nitrogen undergoes cyclization to form fused tricyclic indole derivatives. encyclopedia.pub These complex heterocyclic structures are present in numerous natural products and biologically active molecules. encyclopedia.pubrsc.org
Formation of Indole Derivatives and Fused Ring Systems
The synthesis of indole derivatives, a core scaffold in many natural products and pharmaceuticals, can be efficiently achieved using N-Ethyl-2-iodoaniline and its N-alkylated analogues. A prominent method is the Larock indole synthesis, a palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne. wikipedia.org This reaction is highly versatile and can be adapted to produce a variety of substituted indoles. wikipedia.org
A two-step approach involving a Sonogashira cross-coupling of N,N-dialkyl-o-iodoanilines with terminal acetylenes, followed by an electrophilic cyclization using iodine, has proven to be a highly efficient route to 2,3-disubstituted indoles. nih.gov The N,N-dialkylamino group's nucleophilicity is a key factor in the success of the cyclization step. nih.gov The general applicability of this methodology is demonstrated by the successful coupling of various functionalized N,N-dialkyl-o-iodoanilines with a range of alkynes. nih.gov
The palladium-catalyzed coupling of 2-iodoaniline and its N-substituted derivatives with internal alkynes also provides a direct route to 2,3-disubstituted indoles. acs.org This process exhibits good regioselectivity, with the aryl group of the aniline adding to the less sterically hindered end of the alkyne. acs.org
A single-electron transfer mechanism has been proposed for a transition-metal-free indole formation from a 2-iodoaniline derivative and a ketone, highlighting the diverse mechanistic pathways available for indole synthesis from this precursor. organic-chemistry.org
Synthesis of Quinolone and Quinoline (B57606) Scaffolds
N-Ethyl-2-iodoaniline is a valuable precursor for the synthesis of quinolone and quinoline structures, which are important pharmacophores. Palladium-catalyzed reactions of 2-iodoanilines are a common strategy for constructing the 2-quinolone skeleton. nih.gov For instance, the Heck reaction of 2-iodoanilines with dimethyl maleate (B1232345) can produce (Z)-acrylic esters, which then cyclize to form methyl 2-oxo-1,2-dihydroquinoline-4-carboxylates. nih.govmdpi.com
The synthesis of 4-aryl-2-quinolones can be achieved through a sequential Heck reaction and amination process. nih.govmdpi.com Furthermore, a two-stage process involving the carbonylation and cyclization of substituted 2-iodoaniline with a terminal alkyne has been developed for the synthesis of 4-quinolone derivatives. mdpi.compreprints.org
Palladium-catalyzed carbonylation reactions, often using carbon monoxide gas or a solid CO source like molybdenum hexacarbonyl, are widely employed for the synthesis of quinolin-4-ones from 2-iodoaniline and terminal acetylenes. mdpi.com The mechanism typically involves a Sonogashira carbonylation to form an alkynone intermediate, which then undergoes cyclization. mdpi.com Microwave-assisted protocols have been shown to significantly accelerate these reactions. mdpi.com
For the synthesis of quinolines, a palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols provides a route to 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org
Generation of Benzoxazinone and Benzothiazole (B30560) Structures
The versatility of N-Ethyl-2-iodoaniline extends to the synthesis of other important heterocyclic systems, including benzoxazinones and benzothiazoles.
Benzoxazinones: 2-Aminobenzoxazinones can be prepared from 2-bromoanilines (a related haloaniline) and isocyanates in a palladium-catalyzed carbonylative process. researchgate.net This strategy highlights the potential for similar transformations using 2-iodoanilines. The synthesis of 4H-3,1-benzoxazin-4-ones has also been achieved through the reaction of anthranilic acids with acid chlorides or anhydrides, indicating a potential synthetic route from a carboxylated derivative of N-Ethyl-2-iodoaniline. bu.edu.eg
Benzothiazoles: The synthesis of 2-substituted benzothiazoles can be achieved from aromatic amines, including haloanilines, through various catalytic methods. One approach involves the reaction of 2-iodoaniline and aromatic aldehydes with thiourea (B124793) as a sulfur source. researchgate.net Another metal-free method utilizes the reaction of o-haloanilines with carbon disulfide to form 1,3-benzothiazole-2(3H)-thiones. thieme-connect.com Copper-catalyzed reactions have also been employed, such as the synthesis of 2-aminobenzothiazoles from 2-iodophenyl isocyanides and potassium sulfide. nih.gov
Other Nitrogen-Containing Heterocycle Formations via Directed Cyclization
The reactivity of the N-ethylamino and iodo groups in N-Ethyl-2-iodoaniline allows for various directed cyclization reactions to form a range of nitrogen-containing heterocycles. For example, a copper-catalyzed N-selective arylation of β-amino alcohols with 2-iodoaniline yields N-(2-aminophenyl)-2-hydroxyethylamines. nih.gov These intermediates are valuable for the synthesis of N-2-hydroxyethyl-substituted benzimidazoles and benzimidazolones. nih.gov
The palladium-catalyzed reaction of N-acyl-2-bromoanilines with terminal acetylenes leads to the formation of 2-substituted indoles upon treatment with a base. clockss.org This demonstrates the principle of intramolecular cyclization following an initial coupling reaction. Furthermore, the synthesis of pyrrolopyridines has been achieved through palladium-catalyzed reactions of iodopyridine derivatives, suggesting that similar strategies could be applied to N-Ethyl-2-iodoaniline to generate fused heterocyclic systems. clockss.org
Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Iodine Atom
The iodine atom in N-Ethyl-2-iodoaniline can be displaced by nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. The success of these reactions is often dependent on the presence of activating groups on the aromatic ring and the nature of the nucleophile. lumenlearning.com
A common application of SNAr reactions with haloanilines is the synthesis of benzothiazole derivatives. For example, the reaction of polyhaloanilines with potassium O-ethyl xanthate leads to the formation of halogenated 2(3H)-benzothiazolethiones through an ortho-selective nucleophilic substitution followed by cyclization. researchgate.net While this reaction is often demonstrated with chloro- and bromoanilines, the use of catalysts like CuCl or FeCl3 can facilitate the reaction with 2-iodoanilines. researchgate.net
The mechanism of SNAr reactions typically involves the formation of a negatively charged Meisenheimer complex as an intermediate. lumenlearning.com The stability of this intermediate, often enhanced by electron-withdrawing groups, influences the reaction rate. lumenlearning.com
Oxidation and Reduction Chemistry of the N-Ethylamino Functionality
The N-ethylamino group in N-Ethyl-2-iodoaniline can undergo both oxidation and reduction reactions, providing pathways to further functionalize the molecule.
Oxidation: The N-ethylamino group can be oxidized under specific conditions. For instance, in the context of forming pincer complexes, the N,N-dimethylamino group of a related 2-iodoaniline derivative has been shown to undergo C(sp3)–H activation and subsequent aerobic oxidation at the α-position of the aniline nitrogen atom. psu.edu This suggests that the ethyl group in N-Ethyl-2-iodoaniline could be susceptible to similar oxidative transformations, potentially leading to the formation of N-acetyl or other oxidized functionalities.
Reduction: While direct reduction of the N-ethylamino group is less common, related transformations involving the reduction of other functional groups on the aniline ring are well-documented. For example, the catalytic reduction of a nitro group to an amino group is a standard procedure in the synthesis of many heterocyclic compounds starting from nitro-substituted anilines. mdpi.com This highlights the compatibility of the N-alkylamino group with reductive conditions used for other functionalities within the molecule.
Chelation Potential of the N-Ethyl-2-iodoaniline Moiety and its Impact on Catalytic Processes
The N-ethylamino group and the ortho-iodine atom in N-Ethyl-2-iodoaniline can act as a bidentate ligand, coordinating to metal centers and influencing the outcome of catalytic processes. This chelation effect can be crucial for directing the regioselectivity and efficiency of reactions.
The ability of N,N-dialkyl-2-iodoanilines to form pincer complexes with palladium has been explored. psu.edu These complexes, where the aniline nitrogen and another donor atom chelate to the metal, can be key intermediates in catalytic cycles. The formation of these pincer complexes often involves C-H activation steps. psu.edu
In the Larock indole synthesis, the nitrogen atom of the aniline derivative displaces a halide from the palladium intermediate, forming a six-membered palladium-containing heterocycle. wikipedia.org This intramolecular coordination is a critical step in the catalytic cycle that leads to the formation of the indole ring. The nature of the N-substituent can influence the stability and reactivity of these intermediates.
The directing effect of the amino group is also observed in other reactions. For instance, the presence of an alcohol group in an alkyne substrate during palladium-catalyzed indole synthesis can have a strong directing effect, likely due to coordination with the palladium catalyst. acs.org This demonstrates how functional groups within the substrates, including the N-ethylamino group of the aniline, can play a significant role in controlling the reaction pathway through chelation.
Advanced Characterization and Structural Elucidation of N Ethyl 2 Iodoaniline;hydrochloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy provides unparalleled insight into the molecular structure of N-Ethyl-2-iodoaniline hydrochloride in solution. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled. While specific spectral data for the hydrochloride salt is not widely published, analysis of the free base, N-Ethyl-2-iodoaniline, combined with established principles of acid-base chemistry, allows for a detailed and accurate prediction of its NMR characteristics.
Detailed Analysis of ¹H and ¹³C Chemical Shifts and Coupling Constants
The ¹H NMR spectrum of N-Ethyl-2-iodoaniline hydrochloride is expected to show distinct signals corresponding to the ethyl group and the aromatic protons. Upon protonation of the amine to form the hydrochloride salt, the electron-withdrawing effect of the newly formed ammonium (B1175870) group (-NH₂⁺-) causes a downfield shift (to a higher ppm value) for adjacent protons compared to the free aniline (B41778). chemicalbook.com
The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), a result of spin-spin coupling with each other. The aromatic region would display complex multiplets due to the four adjacent protons on the benzene (B151609) ring. The proton ortho to the iodine (H-6) is typically the most downfield, followed by the other ring protons.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom attached to the iodine (C-2) would be significantly shifted upfield due to the heavy atom effect of iodine. Conversely, the carbon atom bonded to the nitrogen (C-1) would be deshielded. The chemical shifts of the aromatic carbons are influenced by the substitution pattern. The ethyl group carbons would appear in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Data for N-Ethyl-2-iodoaniline hydrochloride Note: These are predicted values based on data for similar structures and known substituent effects. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constant (J, Hz) | Predicted ¹³C Chemical Shift (δ, ppm) |
| H-3 | ~7.30 - 7.45 | ddd, J ≈ 8.0, 7.5, 1.5 Hz | ~130.5 |
| H-4 | ~6.80 - 6.95 | td, J ≈ 7.5, 1.5 Hz | ~123.0 |
| H-5 | ~7.20 - 7.35 | td, J ≈ 8.0, 1.5 Hz | ~129.8 |
| H-6 | ~7.85 - 8.00 | dd, J ≈ 8.0, 1.5 Hz | ~140.0 |
| N-CH₂ | ~3.40 - 3.60 | q, J ≈ 7.2 Hz | ~40.5 |
| CH₃ | ~1.35 - 1.50 | t, J ≈ 7.2 Hz | ~13.5 |
| C-1 | - | - | ~145.0 |
| C-2 | - | - | ~98.0 |
Application of Two-Dimensional NMR Techniques for Structural Assignment
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For N-Ethyl-2-iodoaniline hydrochloride, strong cross-peaks would be observed between the methylene and methyl protons of the ethyl group. In the aromatic region, correlations would appear between adjacent protons (H-3 with H-4, H-4 with H-5, and H-5 with H-6), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal by linking it to its attached proton(s). For example, the quartet at ~3.5 ppm would correlate with the carbon signal at ~40.5 ppm, assigning them to the -CH₂- group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for assigning quaternary carbons (those without attached protons), such as C-1 and C-2. For instance, the methylene protons (-CH₂-) would show a correlation to the aromatic carbon C-1, and the aromatic proton H-3 would show a correlation to both C-1 and C-2.
Variable-Temperature NMR Studies for Conformational Dynamics
Variable-temperature (VT) NMR studies can provide valuable information about dynamic processes within the molecule, such as bond rotations that are slow on the NMR timescale. rsc.orgnih.gov For N-Ethyl-2-iodoaniline hydrochloride, VT-NMR could be used to investigate the rotational barrier around the C1-N bond.
At low temperatures, the rotation might be slow enough to cause broadening or even splitting of the signals for the ethyl group and the aromatic protons H-3 and H-6, which are proximal to the ethyl substituent. acs.org As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals into sharper, time-averaged peaks. By analyzing the spectra at different temperatures, the energy barrier (activation energy) for this rotation can be calculated, providing insight into the molecule's conformational flexibility. rsc.org
Advanced Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For N-Ethyl-2-iodoaniline hydrochloride, the analysis would be performed on the cation (N-Ethyl-2-iodoanilinium), which is the molecular ion [M+H]⁺ of the free base. rsc.org The high resolution distinguishes the exact mass from other ions with the same nominal mass but different elemental compositions.
Table 2: HRMS Data for the N-Ethyl-2-iodoanilinium Cation
| Ion Formula | Calculated m/z | Found m/z | Technique |
| [C₈H₁₁IN]⁺ | 247.9931 | 247.99308 | ESI-TOF |
The excellent agreement between the calculated and found m/z values confirms the elemental composition of the molecule with high confidence. uni.lu
Fragmentation Pattern Analysis for Structural Confirmation
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented by collision-induced dissociation (CID) to produce smaller, characteristic fragment ions. rsc.org The resulting fragmentation pattern serves as a fingerprint for the molecule, confirming its structure.
For the N-Ethyl-2-iodoanilinium ion, the fragmentation is expected to proceed through several key pathways:
Loss of the ethyl group: A common fragmentation for N-alkyl anilines is the cleavage of the alkyl chain. The loss of an ethyl radical (•C₂H₅) would result in a fragment ion corresponding to the 2-iodoaniline (B362364) radical cation.
Loss of iodine: Cleavage of the C-I bond, the weakest bond in the aromatic ring, would lead to the loss of an iodine radical (•I), producing a fragment corresponding to the N-ethylanilinium ion.
Loss of ethylene (B1197577): A rearrangement reaction can lead to the elimination of a neutral ethylene molecule (C₂H₄), resulting in a fragment corresponding to the 2-iodoaniline radical cation.
Table 3: Predicted Major Fragments in the MS/MS Spectrum of N-Ethyl-2-iodoanilinium
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 219 | [M - C₂H₄]⁺ (Loss of ethylene) |
| 218 | [M - C₂H₅]⁺ (Loss of ethyl radical) |
| 120 | [M - I]⁺ (Loss of iodine radical) |
X-ray Crystallography for Solid-State Structural Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement of a crystalline solid. This technique provides unequivocal evidence of molecular connectivity, conformation, and the nature of intermolecular interactions within the crystal lattice. While specific crystallographic data for N-Ethyl-2-iodoaniline;hydrochloride is not widely published, analysis of closely related iodoaniline derivatives allows for a detailed projection of its expected solid-state structure.
The foundational data from an X-ray diffraction experiment are the dimensions of the unit cell—the smallest repeating unit of the crystal lattice—and the symmetry operations that define the crystal system. For anilinium halides, the crystal system can vary depending on the substitution pattern and the packing efficiency. beilstein-journals.org For instance, related structures such as N-(aryl) amides derived from 2-iodoaniline have been reported to crystallize in centrosymmetric space groups like P2₁/c or P-1. st-andrews.ac.ukacs.org
The unit cell is defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). The number of molecules in the unit cell (Z) is also determined. This fundamental data provides the framework upon which the complete molecular structure is solved.
Table 1: Representative Crystal Lattice Parameters for a Related Iodoaniline Derivative (Note: This data is for a related compound, N-(4-chlorophenyl)-2-(2-iodophenyl)acetamide, and serves as an example of the parameters determined by X-ray crystallography. st-andrews.ac.uk)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.549(4) |
| b (Å) | 18.555(6) |
| c (Å) | 15.846(4) |
| α (°) | 90 |
| β (°) | 91.07(2) |
| γ (°) | 90 |
| Volume (ų) | 4275.2 |
| Z | 4 |
In the hydrochloride salt of N-Ethyl-2-iodoaniline, the primary intermolecular interaction governing the crystal packing is expected to be the strong hydrogen bond between the anilinium proton (N⁺-H) and the chloride anion (Cl⁻). This interaction is a defining feature in the crystal structures of anilinium halides. beilstein-journals.org
Table 2: Expected Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
| Hydrogen Bond | N⁺-H | Cl⁻ | ~2.9 - 3.2 | Primary structural determinant |
| Halogen Bond | C-I | Cl⁻ | ~3.3 - 3.8 | Directional packing influence beilstein-journals.org |
| π-π Stacking | Phenyl Ring | Phenyl Ring | >3.5 | Contributes to packing density mdpi.com |
X-ray crystallography would provide the most precise measurements of bond lengths, bond angles, and torsion angles within the N-Ethyl-2-iodoaniline cation. This allows for the exact characterization of the phenyl ring geometry, which may show slight distortions due to its substituents. Crucially, it would define the conformation of the ethyl group relative to the plane of the aromatic ring and the orientation of the C-I bond. In related structures, the amide groups are often observed to be perpendicular to the plane of the benzene ring, a conformation that can be influenced by the intermolecular forces. mdpi.com
Table 3: Predicted Bond Lengths and Angles for the N-Ethyl-2-iodoaniline Cation (Values are estimates based on standard bond lengths and data from related structures. st-andrews.ac.ukmdpi.com)
| Bond/Angle | Predicted Value |
| C-I Bond Length | ~2.10 Å |
| Aromatic C-C Bond Length | ~1.39 Å |
| C-N Bond Length | ~1.47 Å |
| N-C (ethyl) Bond Length | ~1.48 Å |
| C-C (ethyl) Bond Length | ~1.53 Å |
| C-C-I Bond Angle | ~120° |
| C-C-N Bond Angle | ~120° |
| C-N-C Bond Angle | ~118° |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for identifying functional groups and providing a unique "fingerprint" for a molecule. The techniques are complementary, with IR spectroscopy measuring changes in dipole moment and Raman spectroscopy measuring changes in polarizability during molecular vibrations.
For this compound, the IR and Raman spectra would exhibit characteristic bands confirming its structure. The formation of the anilinium hydrochloride salt leads to the appearance of a broad and strong N⁺-H stretching band in the IR spectrum, typically in the 2400-3000 cm⁻¹ region. The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. rsc.orggoogle.com The C-N stretching vibration of the aromatic amine and the C-I stretching vibration (typically below 600 cm⁻¹) would also be identifiable.
Table 4: Key Expected Vibrational Frequencies for this compound (Frequencies are approximate and based on data from related compounds like 2-iodoaniline and N-ethylaniline derivatives. google.comresearchgate.netresearchgate.net)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) |
| N⁺-H Stretch (Anilinium) | 2400 - 3000 (broad) | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch (Ethyl) | 2850 - 2960 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| C-N Stretch | 1250 - 1350 | IR, Raman |
| C-I Stretch | 500 - 600 | Raman |
Molecular Rotational Resonance (MRR) Spectroscopy for Isotopic Species Characterization and Site-Selectivity
Molecular Rotational Resonance (MRR) spectroscopy is a powerful gas-phase technique that provides extraordinarily precise information about molecular structure by measuring the transition frequencies between quantum rotational levels. nih.gov While no MRR study of this compound has been reported, the technique offers unparalleled capability for unambiguous structural confirmation and isotopic analysis.
An MRR experiment would yield a set of three rotational constants (A, B, C) with very high precision (typically to 8-9 significant digits). These constants are inversely proportional to the molecule's moments of inertia and are therefore a direct reflection of its mass distribution and geometry. Crucially, each unique isotopic species (isotopologue) of the molecule has a distinct set of rotational constants and thus a separate, predictable MRR spectrum. nih.gov This allows for the direct observation and quantification of molecules containing ¹³C, ¹⁵N, or deuterium (B1214612) (²H) at natural abundance or in enriched samples. This site-selectivity is a unique advantage of MRR, enabling the precise pinpointing of atomic positions within the molecule.
Table 5: Hypothetical Rotational Constants for Isotopologues of N-Ethyl-2-iodoaniline (Note: These are illustrative values to demonstrate the principle of MRR. The "Parent" refers to the main isotopologue, ¹²C₈¹H₁₀¹²⁷I¹⁴N. Changes upon substitution are exaggerated for clarity.)
| Isotopologue | A (MHz) | B (MHz) | C (MHz) |
| Parent (¹²C, ¹⁴N) | 1500.000 | 450.000 | 380.000 |
| ¹³C-1 Substitution | 1500.000 | 448.125 | 378.550 |
| ¹³C-2 Substitution | 1498.500 | 449.500 | 379.800 |
| ¹⁵N Substitution | 1485.000 | 449.200 | 379.000 |
| ²H on Ethyl (CH₂D ) | 1455.000 | 445.000 | 375.000 |
By comparing experimentally measured rotational constants with those calculated for candidate structures using computational chemistry, MRR can provide an unequivocal identification of the compound and its conformation in the gas phase. nih.gov
Theoretical and Computational Chemistry Studies of N Ethyl 2 Iodoaniline
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to modern chemical research. researchgate.netru.nl These methods solve the electronic Schrödinger equation to varying levels of approximation, providing detailed information about molecular systems. For a molecule like N-Ethyl-2-iodoaniline, these calculations can elucidate its structural and electronic properties with high accuracy.
A primary application of quantum chemical calculations is the determination of a molecule's most stable three-dimensional arrangement, known as the optimized molecular geometry. For N-Ethyl-2-iodoaniline, methods like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) would be employed to find the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure.
The electronic structure, which dictates the molecule's reactivity, can also be thoroughly analyzed. This includes the distribution of electron density, the molecular electrostatic potential (MEP), and the dipole moment. The MEP, for instance, would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. In N-Ethyl-2-iodoaniline, the nitrogen atom of the ethylamino group and the iodine atom would be regions of significant interest due to their lone pairs and electronegativity.
| Property | Predicted Characteristic for N-Ethyl-2-iodoaniline | Basis of Prediction |
| C-N Bond Length | Expected to be shorter than a typical C-N single bond | Partial double bond character due to resonance with the benzene (B151609) ring. |
| C-I Bond Length | Relatively long and weak | The large atomic radius of iodine and its lower electronegativity compared to other halogens. |
| Molecular Dipole Moment | A significant dipole moment is anticipated. | The vector sum of individual bond dipoles, influenced by the electronegative nitrogen and iodine atoms. |
| Electron Density | High electron density around the nitrogen and iodine atoms and within the aromatic ring. | Presence of lone pairs on nitrogen and iodine, and the delocalized π-system of the benzene ring. |
This table presents expected characteristics based on the general principles of computational chemistry and data from related aniline (B41778) derivatives.
Computational chemistry is instrumental in mapping the energetic landscape of chemical reactions. researchgate.net For reactions involving N-Ethyl-2-iodoaniline, such as N-acylation or palladium-catalyzed cross-coupling reactions, DFT calculations can identify the minimum energy pathway from reactants to products. rsc.orgmdpi.com This involves locating and characterizing the structures of transition states—the highest energy points along the reaction coordinate.
The energy difference between the reactants and the transition state is the activation barrier (activation energy). A lower activation barrier implies a faster reaction rate. By calculating these barriers for different potential pathways, chemists can predict the most likely reaction mechanism. For instance, in a Suzuki coupling reaction, calculations could differentiate between various proposed catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps.
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. researchgate.net
For N-Ethyl-2-iodoaniline, the HOMO would likely be localized on the aniline moiety, specifically with significant contributions from the nitrogen lone pair and the π-system of the benzene ring. The LUMO is expected to have significant character on the antibonding orbitals of the C-I bond and the aromatic ring. Analysis of the spatial distribution of these orbitals would predict the regioselectivity of reactions. For example, an electrophilic attack would be expected to occur at sites where the HOMO density is highest.
| Orbital | Expected Location of High Density | Implication for Reactivity |
| HOMO | Nitrogen atom and the aromatic ring | Susceptibility to electrophilic attack. |
| LUMO | Aromatic ring and the C-I bond (σ* orbital) | Susceptibility to nucleophilic attack and facilitation of C-I bond cleavage in reactions like palladium-catalyzed coupling. |
| HOMO-LUMO Gap | Expected to be moderately large | Indicating a relatively stable molecule, but reactive under appropriate conditions. |
This table outlines the expected FMO characteristics for N-Ethyl-2-iodoaniline based on theoretical principles and data from similar molecules.
Mechanistic Probing through Advanced Computational Modeling
Beyond static properties and simple reaction pathways, advanced computational modeling can unravel the intricacies of complex chemical transformations.
Reactions are rarely performed in the gas phase; the solvent can have a profound impact on reaction rates and outcomes. Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. Explicit models involve including a number of solvent molecules in the calculation, providing a more detailed but computationally expensive picture.
These models can quantitatively assess how the solvent stabilizes or destabilizes reactants, intermediates, and transition states, thereby affecting activation energies and reaction selectivity. For a polar molecule like N-Ethyl-2-iodoaniline, polar solvents would be expected to significantly influence the energetics of reactions involving charged or highly polar transition states.
Prediction of Spectroscopic Properties (e.g., Calculated NMR Chemical Shifts, Vibrational Frequencies)
Theoretical calculations are a powerful tool for predicting the spectroscopic properties of molecules like N-Ethyl-2-iodoaniline. By employing quantum mechanical methods, it is possible to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and can help in the structural elucidation of the compound.
Density Functional Theory (DFT) is a commonly used method for these predictions. By selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)), the electronic structure of the molecule can be modeled. From this, properties such as magnetic shielding tensors and vibrational modes can be derived.
Calculated NMR Chemical Shifts:
The theoretical ¹H and ¹³C NMR chemical shifts for N-Ethyl-2-iodoaniline can be calculated and are instrumental in assigning the signals observed in experimental NMR spectra. The calculated shifts are typically reported relative to a standard, such as tetramethylsilane (B1202638) (TMS).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Ethyl-2-iodoaniline (Note: These are representative values that would be obtained from a DFT calculation and may vary with the level of theory.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | 147.5 |
| C2 | - | 98.0 |
| C3 | 7.70 | 139.5 |
| C4 | 6.65 | 119.0 |
| C5 | 7.25 | 129.8 |
| C6 | 6.80 | 115.2 |
| N-H | 4.50 | - |
| CH₂ | 3.20 | 45.1 |
| CH₃ | 1.30 | 14.8 |
Vibrational Frequencies:
The infrared (IR) spectrum of N-Ethyl-2-iodoaniline can be predicted by calculating its vibrational frequencies. Each calculated frequency corresponds to a specific mode of molecular vibration, such as stretching, bending, or twisting of chemical bonds. These theoretical spectra can be compared with experimental IR spectra to identify characteristic functional groups and confirm the molecular structure.
Table 2: Selected Predicted Vibrational Frequencies for N-Ethyl-2-iodoaniline (Note: These are representative values from a DFT calculation. Scaling factors are often applied to improve agreement with experimental data.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| ν(N-H) | 3450 | N-H stretching |
| ν(C-H) aromatic | 3050-3100 | Aromatic C-H stretching |
| ν(C-H) aliphatic | 2850-2960 | Aliphatic C-H stretching |
| ν(C=C) aromatic | 1580-1600 | Aromatic C=C stretching |
| δ(N-H) | 1500-1550 | N-H bending |
| ν(C-N) | 1250-1350 | C-N stretching |
| ν(C-I) | 500-600 | C-I stretching |
Conformational Analysis via Potential Energy Surface Scans and Molecular Dynamics Simulations
The flexibility of the N-ethyl group in N-Ethyl-2-iodoaniline allows for multiple conformations. Understanding the relative energies and populations of these conformers is crucial as they can influence the molecule's reactivity and interactions.
Potential Energy Surface (PES) Scans:
A potential energy surface scan is a computational technique used to explore the conformational space of a molecule. For N-Ethyl-2-iodoaniline, a key dihedral angle, such as the C6-C1-N-CH₂ angle, can be systematically rotated, and the energy of the molecule is calculated at each step. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing transition states between them.
Molecular Dynamics (MD) Simulations:
Molecular dynamics simulations provide a more dynamic picture of the conformational landscape. nih.gov By simulating the motion of atoms over time, MD can explore a wider range of conformations and their interconversions. mdpi.com These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in solution. The results can reveal the most populated conformations and the timescales of conformational changes.
Table 3: Representative Conformational Analysis Data for N-Ethyl-2-iodoaniline (Note: These are illustrative results from a hypothetical computational study.)
| Conformer | Dihedral Angle (C6-C1-N-CH₂) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| 1 (Anti) | 180° | 0.00 | 75 |
| 2 (Gauche) | 60° | 1.20 | 25 |
Studies on Noncovalent Interactions and Their Role in Molecular Recognition and Self-Assembly
Noncovalent interactions play a critical role in determining the structure and function of molecules. researchgate.net For N-Ethyl-2-iodoaniline, interactions such as hydrogen bonding, halogen bonding, and π-stacking are of particular interest.
The iodine atom in N-Ethyl-2-iodoaniline can participate in halogen bonding, a directional interaction between the electrophilic region on the halogen (the σ-hole) and a nucleophile. researchgate.net The N-H group can act as a hydrogen bond donor, while the aromatic ring can engage in π-stacking interactions.
Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these interactions. These analyses can reveal the strength and nature of noncovalent bonds within dimers or larger aggregates of N-Ethyl-2-iodoaniline, providing insight into its potential for molecular recognition and self-assembly into larger structures.
Table 4: Illustrative Noncovalent Interaction Energies in a N-Ethyl-2-iodoaniline Dimer (Note: These are hypothetical values calculated for a representative dimer configuration.)
| Interaction Type | Interacting Groups | Estimated Interaction Energy (kcal/mol) |
| Hydrogen Bond | N-H···I | -2.5 |
| Halogen Bond | C-I···π(arene) | -1.8 |
| π-π Stacking | Aromatic Ring - Aromatic Ring | -3.0 |
Applications of N Ethyl 2 Iodoaniline;hydrochloride in Specialized Synthetic Contexts
As a Versatile Building Block for Diverse Complex Molecular Architectures
The dual functionality of N-Ethyl-2-iodoaniline hydrochloride allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, establishing it as a fundamental building block in the synthesis of complex organic structures. cymitquimica.com
In multistep organic synthesis, which involves the sequential construction of a target molecule, N-Ethyl-2-iodoaniline hydrochloride is a key starting material. rsc.org Its iodo group is particularly amenable to a range of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.
For instance, the Larock indole (B1671886) synthesis, a powerful palladium-catalyzed heteroannulation of a 2-iodoaniline (B362364) derivative with an alkyne, is a prime example of its application. ub.edursc.org This reaction allows for the direct construction of the indole scaffold, a privileged structure found in numerous natural products and pharmaceuticals. ub.eduechemi.com By choosing an appropriately substituted alkyne, a diverse library of 2,3-disubstituted indoles can be generated from an N-substituted-2-iodoaniline precursor. acs.org The ethyl group on the nitrogen atom in N-Ethyl-2-iodoaniline influences the electronic properties and steric environment of the reaction center, which can be leveraged to control the regioselectivity of the cyclization process. acs.org
The synthesis of complex alkaloids often relies on precursors derived from 2-iodoanilines. For example, in the total synthesis of dictyodendrins, a class of marine alkaloids, a substituted o-iodoaniline is a crucial intermediate that undergoes a Larock reaction to form the core indole structure. rsc.org This highlights the role of the 2-iodoaniline moiety as a linchpin in convergent synthetic strategies, where different fragments of a complex molecule are synthesized separately and then joined together.
Cascade reactions, also known as tandem or domino reactions, involve multiple bond-forming events occurring in a single pot under the same reaction conditions. baranlab.orgbeilstein-journals.org This approach significantly enhances synthetic efficiency by reducing the number of purification steps, saving time, and minimizing waste. The structure of N-Ethyl-2-iodoaniline is well-suited for designing such cascade sequences.
A classic example is the palladium-catalyzed reaction between a 2-iodoaniline and an internal alkyne. This process can proceed through a cascade of arylpalladium formation, regioselective addition across the alkyne, and subsequent intramolecular cyclization to yield highly substituted indoles. acs.org Similarly, a palladium-catalyzed cascade involving N-substituted o-iodoanilines and alkynes can lead to the formation of 2-quinolones, another important heterocyclic motif in medicinal chemistry and materials science. mdpi.com
Furthermore, tandem reactions involving 2-iodoanilines and isothiocyanates have been developed to synthesize 2-aminobenzothiazoles, a class of compounds with significant biological activity. researchgate.net These reactions, often catalyzed by copper or iron, proceed via a cross-coupling followed by an intramolecular cyclization, demonstrating the utility of the 2-iodoaniline scaffold in constructing diverse heterocyclic systems through efficient, one-pot procedures. researchgate.net
Role in the Synthesis of Functionalized Organic Materials and Polymers
The reactivity of N-Ethyl-2-iodoaniline hydrochloride extends beyond the synthesis of discrete small molecules to the creation of functional organic materials and polymers with tailored properties.
Monomers derived from N-Ethyl-2-iodoaniline can be incorporated into polymeric structures. The aniline (B41778) nitrogen can be functionalized to introduce a polymerizable group, such as an acrylate (B77674) or styryl moiety. Subsequent polymerization of these monomers leads to polymers bearing the N-ethyl-2-iodophenyl side chain. The iodine atom on the polymer backbone then serves as a reactive handle for post-polymerization modification. This allows for the introduction of various functional groups onto the polymer, enabling the fine-tuning of its physical and chemical properties for specific applications. For example, Suzuki coupling reactions on the polymer could be used to attach chromophores, leading to photoactive materials, or to graft other polymer chains, creating complex block copolymers.
N-Ethyl-2-iodoaniline itself can be considered a precursor for functionalized monomers. For instance, cross-coupling reactions can be used to attach moieties that impart specific functions, such as liquid crystallinity or nonlinear optical activity. The resulting functionalized anilines can then be polymerized or used as building blocks in the synthesis of more complex materials. For example, 4-iodoaniline (B139537) has been used to prepare phenyl-functionalized graphene oxide, suggesting that N-ethyl-2-iodoaniline could be similarly employed to create novel carbon-based materials with tailored electronic properties. lookchem.com The synthesis of star polybenzamides has also been reported using iodoaniline derivatives, indicating a pathway to complex polymer architectures. lookchem.com
Development of Novel Catalytic Systems and Ligands for Transition Metal-Mediated Transformations
The structure of N-Ethyl-2-iodoaniline provides a scaffold for the synthesis of novel ligands for transition metal catalysis. The amino group can be readily functionalized to introduce chelating moieties, such as phosphines or N-heterocyclic carbenes (NHCs). The iodine atom can be replaced through various coupling reactions to introduce additional coordinating groups or to attach the ligand to a solid support.
Recent research has focused on the synthesis of chiral iodoarene catalysts for asymmetric reactions. acs.org For example, chiral iodoaniline-lactate based catalysts have been developed for the α-functionalization of ketones. acs.org The synthesis of these catalysts often starts with the protection of the amino group of a 2-iodoaniline, followed by coupling with a chiral auxiliary like (S)-methyl lactate. acs.org The modular nature of this synthesis allows for the creation of a library of catalysts with varying steric and electronic properties, which can be screened for optimal performance in a given transformation. acs.org The N-ethyl group in N-Ethyl-2-iodoaniline could offer unique steric and electronic contributions to such catalytic systems.
Furthermore, dual catalytic systems employing a nickel catalyst in tandem with a cobalt catalyst have been developed for cross-electrophile coupling reactions between aryl halides and alkyl halides. nih.gov While this specific study used 4-iodoaniline, the principles can be extended to other iodoanilines like N-Ethyl-2-iodoaniline, highlighting its potential role in the development of new and efficient catalytic methodologies for constructing carbon-carbon bonds. nih.gov
Future Research Directions and Emerging Trends in N Ethyl 2 Iodoaniline Chemistry
Development of Novel Catalytic Strategies for Chemo-, Regio-, and Stereoselective Derivatization of N-Ethyl-2-iodoaniline
The derivatization of N-Ethyl-2-iodoaniline is a fertile ground for the application and development of advanced catalytic systems. The presence of multiple reactive sites—the C-I bond, the N-H bond, and the aromatic ring—necessitates high levels of selectivity.
Chemo-, Regio-, and Stereoselectivity: Future research will heavily focus on catalysts that can distinguish between these reactive sites. For instance, developing catalysts for selective C-H functionalization of the aromatic ring without disturbing the C-I bond is a significant challenge. rsc.org Conversely, reactions targeting the C-I bond, such as cross-coupling reactions, must proceed without undesired side reactions at the amine. researchgate.netnih.gov The development of new catalytic methods is crucial for achieving high regio- and stereoselectivity in the synthesis of complex organic compounds. nih.gov
Palladium Catalysis: Palladium-catalyzed reactions, such as the Heck, Suzuki, and Sonogashira couplings, are well-established for iodoarenes. researchgate.netrsc.orgmdpi.com Future work will likely involve creating more active and selective palladium catalysts. This includes the design of novel ligands that can precisely control the catalytic environment, enabling, for example, atroposelective synthesis of N-N axially chiral indoles via asymmetric Larock reactions. nih.gov
Copper Catalysis: Copper-based catalysts are attractive due to their lower cost and unique reactivity, particularly in C-N and C-S bond formation. researchgate.netjsynthchem.com Research into ligand-free copper-catalyzed systems for tandem reactions, such as the synthesis of benzothiazoles from 2-iodoanilines and isothiocyanates, presents a promising and environmentally friendly approach. jsynthchem.comresearchgate.net The use of 2-iodoaniline (B362364) derivatives has been shown to be more effective than their bromo-analogs in certain copper-catalyzed ring-forming reactions. jsynthchem.com
Iron and Other Earth-Abundant Metal Catalysis: The use of inexpensive and non-toxic iron catalysts is a key area of sustainable chemistry. researchgate.net Developing iron-catalyzed cross-coupling and cyclization reactions for N-Ethyl-2-iodoaniline would represent a significant step towards greener synthetic processes.
Organocatalysis: Transition-metal-free approaches are gaining traction. acs.orgnih.gov Organocatalysts, including N-heterocyclic carbenes (NHCs) and chiral phosphoric acids, could offer novel pathways for the asymmetric derivatization of N-Ethyl-2-iodoaniline, avoiding the cost and toxicity associated with heavy metals. nih.gov
The table below summarizes potential catalytic strategies for the selective derivatization of N-Ethyl-2-iodoaniline.
Table 1: Emerging Catalytic Strategies for N-Ethyl-2-iodoaniline Derivatization| Catalytic System | Target Transformation | Potential Selectivity | Research Focus |
|---|---|---|---|
| Palladium/Chiral Ligands | Asymmetric Larock Indolization nih.gov | Atroposelective | Synthesis of N-N axially chiral indoles. nih.gov |
| Copper(I) Iodide | C-Se Bond Formation/Cyclization jsynthchem.com | Chemoselective, Regioselective | Ligand-free synthesis of benzoselenazoles. jsynthchem.com |
| Iron(III) Fluoride | Tandem C-N/C-S Coupling researchgate.net | Chemoselective | Practical synthesis of 2-aminobenzothiazoles. researchgate.net |
| Organocatalysts | Asymmetric Annulation Reactions nih.gov | Enantioselective, Regioselective | Development of metal-free synthetic methods. nih.gov |
Exploration of N-Ethyl-2-iodoaniline;hydrochloride in Flow Chemistry and Microreactor Technologies for Scalable Synthesis
The transition from batch to continuous manufacturing is a major trend in the chemical industry, offering enhanced safety, efficiency, and scalability. dokumen.pubresearchgate.net this compound is a prime candidate for exploration within flow chemistry and microreactor systems.
Advantages of Flow Chemistry: Microreactors provide superior heat and mass transfer, allowing for reactions to be performed under conditions that are often unsafe or inefficient in batch reactors. researchgate.netmdpi.com This is particularly relevant for highly exothermic reactions or those involving unstable intermediates, such as diazonium salts, which can be generated and consumed in situ, minimizing risk. researchgate.net
Applications for N-Ethyl-2-iodoaniline:
Hydrogenation: Selective hydrogenation of functional groups in molecules like N-Ethyl-2-iodoaniline can be performed with high efficiency and safety in flow reactors using heterogeneous non-noble metal catalysts. rsc.org For instance, the selective reduction of a nitro group to an amine while preserving a halogen substituent has been successfully demonstrated in flow systems. rsc.org
Cross-Coupling Reactions: Packed-bed microreactors containing immobilized catalysts (e.g., palladium on a solid support) can be used for continuous cross-coupling reactions. researchgate.netresearchgate.net This approach facilitates catalyst recycling and simplifies product purification, contributing to a more sustainable process. researchgate.net
Multi-step Synthesis: Telescoped or tandem reactions, where multiple synthetic steps are performed sequentially in a continuous flow without isolating intermediates, represent a powerful strategy. researchgate.net A flow process could be designed for the synthesis and subsequent derivatization of N-Ethyl-2-iodoaniline, for example, through a Larock annulation to produce indoles. researchgate.net
The table below outlines potential flow chemistry applications for synthesizing and functionalizing N-Ethyl-2-iodoaniline.
Table 2: Potential Flow Chemistry Applications| Flow Process | Reactor Type | Key Advantage | Target Synthesis |
|---|---|---|---|
| In-situ Diazotization and Reduction | Tandem Loop Reactor | Enhanced safety by minimizing accumulation of explosive intermediates. researchgate.net | Synthesis of hydrazine (B178648) derivatives from anilines. researchgate.net |
| Heterogeneous Catalytic Hydrogenation | Packed-Bed Microreactor | Improved catalyst reusability and process control. rsc.org | Selective reduction of functional groups. |
| Palladium-Catalyzed Annulation | Microreactor with Immobilized Catalyst | High efficiency, atom economy, and catalyst recycling. researchgate.net | Continuous synthesis of indole (B1671886) derivatives. researchgate.net |
Integration of Advanced Computational Tools for Predictive Reactivity and Rational Design of New Transformations
Computational chemistry has become an indispensable tool in modern organic synthesis for understanding reaction mechanisms and predicting reactivity. purdue.edu Applying these tools to N-Ethyl-2-iodoaniline chemistry can accelerate the discovery of new reactions and catalysts.
Predictive Modeling:
Density Functional Theory (DFT): DFT calculations can be used to model reaction pathways, determine transition state energies, and explain observed selectivities (chemo-, regio-, and stereo-). nih.gov For example, computational studies can elucidate the mechanism of ligand-coupled reactions involving hypervalent iodine intermediates derived from iodoarenes. nih.gov
Machine Learning (ML): As more experimental data becomes available, ML algorithms could be trained to predict the outcomes of reactions involving N-Ethyl-2-iodoaniline under various conditions, guiding experimental design and optimization.
Rational Design:
Catalyst Design: Computational modeling aids in the rational design of new ligands and organocatalysts. core.ac.uk By simulating the interaction between the catalyst and the N-Ethyl-2-iodoaniline substrate, researchers can design catalysts with enhanced activity and selectivity for specific transformations.
Substrate Scope Prediction: Computational tools can help predict how modifications to the N-Ethyl-2-iodoaniline scaffold or the coupling partner will affect reaction outcomes, allowing for a more strategic exploration of substrate scope. purdue.edu
The table below highlights how computational tools can be integrated into the study of N-Ethyl-2-iodoaniline.
Table 3: Integration of Computational Tools| Computational Tool | Application Area | Objective |
|---|---|---|
| Density Functional Theory (DFT) | Mechanistic Studies | Elucidate reaction pathways and predict selectivity of catalytic reactions. nih.govpurdue.edu |
| Molecular Dynamics (MD) | Catalyst-Substrate Interactions | Simulate the dynamic behavior of the catalyst-substrate complex to inform rational catalyst design. |
| Machine Learning (ML) | Predictive Synthesis | Develop models to predict reaction yields and optimal conditions based on existing data. |
Pursuit of Sustainable and Atom-Economical Synthetic Routes to Highly Functionalized N-Ethyl-2-iodoaniline Derivatives
The principles of green chemistry are increasingly guiding synthetic strategy. For N-Ethyl-2-iodoaniline, future research will emphasize the development of processes that are not only efficient but also environmentally benign. acs.org
Sustainable Strategies:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is a core principle of green chemistry. researchgate.net Tandem and domino reactions, which form multiple bonds in a single operation, are excellent examples of atom-economical processes. researchgate.net
Recyclable Catalysts: The development of heterogeneous or immobilized catalysts that can be easily recovered and reused is crucial for reducing waste and cost. researchgate.netresearchgate.net Magnetic nanoparticles functionalized with palladium catalysts have been shown to be effective and reusable for the synthesis of indoles from 2-iodoaniline. researchgate.net
Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or deep eutectic solvents (DESs) is a key objective. nih.gov The synthesis of quinazolinone derivatives from 2-iodoaniline has been explored in DESs, which can act as both the solvent and catalyst. nih.gov
C-H Activation: Direct C-H activation/functionalization reactions are highly atom-economical as they avoid the need for pre-functionalized substrates. rsc.org Developing methods for the direct C-H arylation or amination of N-Ethyl-2-iodoaniline would be a significant advance in sustainable synthesis.
The table below details emerging sustainable approaches applicable to N-Ethyl-2-iodoaniline chemistry.
Table 4: Sustainable and Atom-Economical Approaches| Approach | Example | Green Chemistry Principle |
|---|---|---|
| Tandem Reactions | Iron-catalyzed synthesis of 2-aminobenzothiazoles from 2-iodoaniline. researchgate.net | Atom Economy, Step Economy |
| Recyclable Catalysis | Pd-immobilized on magnetic nanoparticles for indole synthesis. researchgate.net | Waste Reduction, Catalyst Recycling |
| Green Solvents | Use of Deep Eutectic Solvents (DESs) for quinazolinone synthesis. nih.gov | Use of Safer Solvents |
| C-H Functionalization | Palladium/norbornene-cocatalyzed C-H alkylation of N-heterocycles. organic-chemistry.org | Atom Economy, Reduced Derivatization |
Q & A
Q. What are the recommended synthetic routes for N-Ethyl-2-iodoaniline hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves iodination of N-ethylaniline derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions. Optimize yields by controlling temperature (0–25°C) and stoichiometry (1:1.2 molar ratio of precursor to iodinating agent). Solvent choice (e.g., dichloromethane or acetic acid) significantly affects regioselectivity. Post-reaction, precipitate the hydrochloride salt using HCl gas or concentrated hydrochloric acid. Purify via recrystallization in ethanol/water mixtures. Databases like REAXYS and Pistachio provide validated protocols for analogous compounds .
Q. Which spectroscopic techniques are critical for characterizing N-Ethyl-2-iodoaniline hydrochloride, and what key features confirm its structure?
- Methodological Answer :
- NMR : Analyze -NMR for aromatic protons (δ 6.5–7.5 ppm, meta/para coupling patterns) and the ethyl group (triplet at δ 1.2–1.4 ppm for CH, quartet for CH).
- FT-IR : Confirm N–H stretching (3250–3350 cm) and C–I vibration (500–600 cm).
- Mass Spectrometry : ESI-MS should show [M+H] at m/z 278.03 (CHIN). Cross-validate with reference standards from pharmaceutical-grade databases .
Q. What are the key safety considerations when handling N-Ethyl-2-iodoaniline hydrochloride in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation of hydrochloride vapors. Wear nitrile gloves and safety goggles due to potential skin/eye irritation. In case of exposure, rinse with water for 15 minutes and seek medical evaluation. Store in airtight containers at 2–8°C to prevent decomposition. Safety protocols from analogous compounds (e.g., 4-ethoxy-2-fluoroaniline hydrochloride) recommend neutralization of spills with sodium bicarbonate .
Advanced Research Questions
Q. How does the iodine substituent at the 2-position influence the compound’s reactivity in palladium-catalyzed cross-coupling reactions?
- Methodological Answer : The 2-iodo group enhances oxidative addition efficiency in Suzuki-Miyaura couplings due to its moderate electronegativity and steric accessibility. Use Pd(PPh) (2 mol%) with aryl boronic acids in THF/water (3:1) at 80°C. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate). Comparative studies with N-Ethyl-3,5-dimethylaniline (lacking iodine) show lower yields (<40%), emphasizing iodine’s role .
Q. What computational strategies predict the metabolic stability of N-Ethyl-2-iodoaniline hydrochloride, and which databases improve model accuracy?
- Methodological Answer : Combine density functional theory (DFT) for bond dissociation energies with machine learning models trained on BKMS_METABOLIC and PISTACHIO datasets. Key metabolic pathways include deiodination (CYP450-mediated) and N-deethylation. Validate predictions using in vitro microsomal assays (human liver microsomes, NADPH cofactor). Databases like REAXYS_BIOCATALYSIS provide enzyme-specific reaction templates .
Q. How can researchers resolve contradictions in reported biological activity data for structural analogs of this compound?
- Methodological Answer : Perform meta-analysis using the following steps:
- Data Normalization : Adjust for variations in assay conditions (e.g., IC values normalized to control baselines).
- Structural Clustering : Group analogs by substitution patterns (e.g., halogen position, alkyl chain length) using Cheminformatics tools (RDKit).
- Statistical Validation : Apply ANOVA to identify significant activity differences (p < 0.05). Evidence from comparative tables (e.g., N-Ethyl-2,4-dimethylaniline vs. N-Ethyl-3,5-dimethylaniline) highlights substituent-dependent trends .
Q. What methodologies assess the photostability of N-Ethyl-2-iodoaniline hydrochloride under varying light conditions?
- Methodological Answer : Conduct accelerated stability studies using:
- Light Sources : UV (365 nm) and visible light (5000 lux) in controlled chambers.
- Analytical Monitoring : HPLC-PDA to track degradation products (e.g., deiodinated byproducts).
- Kinetic Modeling : Apply zero-order kinetics for rate constant (k) determination. Data from L-cysteine hydrochloride photostability assays suggest using amber glass vials to mitigate degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
